molecular formula C52H84O22 B149964 Ardisiacrispin A

Ardisiacrispin A

カタログ番号: B149964
分子量: 1061.2 g/mol
InChIキー: JXTOWLUQSHIIDP-VKKSEJOZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ardisiacrispin A is a triterpene saponin first isolated from Ardisia crispa (Myrsinaceae) and later identified in Labisia pumila . Structurally, it features a cyclamiretin A aglycone core with a 13β,28-epoxy bridge and a 3-O-glycan chain composed of β-D-xylopyranosyl-(1→2)-β-D-glucopyranosyl-(1→4)-[β-D-glucopyranosyl-(1→2)]-α-L-arabinopyranosyl . This compound exhibits significant cytotoxicity against cancer cells, including A549 human lung cancer cells (IC50 = 11.94 ± 1.14 µg/mL) and HL-60 leukemia cells (IC50 = 4.2 mg/L in combination with Ardisiacrispin B) . Its mechanisms include apoptosis induction via PARP cleavage, ERK pathway inhibition, and S-phase cell cycle arrest .

準備方法

Plant Material Selection and Pretreatment

The preparation of ardisiacrispin A begins with the selection of Labisia pumila leaves, which are dried at 40°C to preserve thermolabile constituents. Post-drying, the leaves are pulverized into a fine powder (40–60 mesh) to maximize surface area for solvent penetration. A defatting step using petroleum ether (1:10 w/v) removes lipophilic impurities, enhancing the specificity of subsequent extractions .

Solvent Extraction and Fractionation

Methanol Extraction

The defatted powder undergoes exhaustive extraction with methanol (MeOH) under reflux conditions (60°C, 3 × 24 hours). The combined methanolic extracts are concentrated under reduced pressure to yield a crude residue. Partitioning this residue between ethyl acetate (EtOAc) and water (1:1 v/v) separates non-polar compounds into the EtOAc layer, while polar saponins, including this compound, remain in the aqueous phase .

Aqueous Ethanol Precipitation

The aqueous layer is treated with ethanol (EtOH) to a final concentration of 70% (v/v), precipitating polysaccharides and proteins. After centrifugation (10,000 × g, 15 minutes), the supernatant is concentrated and subjected to open-column chromatography for preliminary fractionation .

Chromatographic Isolation

Open Column Chromatography (ODS)

The concentrated supernatant is loaded onto an octadecyl silica (ODS) column (Ø 5 × 50 cm) equilibrated with acetone:H₂O (1:3 v/v). Elution is performed with a stepwise gradient of acetone:H₂O (1:3 → 3:1), yielding six fractions (LPD-13-1 to LPD-13-6). This compound is predominantly isolated from fraction LPD-13-3 (40.0 mg), identified via thin-layer chromatography (TLC) screening .

Table 1: ODS Column Chromatography Parameters

Column TypeStationary PhaseSolvent GradientFraction VolumeTarget Fraction
ODS ccC18 silicaAcetone:H₂O (1:3 → 3:1)150 mL/stepLPD-13-3

Thin-Layer Chromatography (TLC) Refinement

Fraction LPD-13-3 is further purified using preparative TLC on silica gel 60 F₂₅₄ plates (20 × 20 cm) with CHCl₃:MeOH:H₂O (5:3:1 v/v) as the mobile phase. Bands corresponding to this compound (Rf = 0.160–0.220) are scraped and eluted with MeOH. A secondary TLC on ODS plates (acetone:H₂O = 1:1 v/v, Rf = 0.270–0.360) ensures homogeneity .

Structural Elucidation

Spectroscopic Analysis

This compound is characterized through a combination of nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HR-MS):

  • ¹H NMR (500 MHz, CD₃OD): δ 4.96 (d, J = 7.2 Hz, H-xyl-1), δ 4.76 (d, J = 5.2 Hz, H-ara-1), and δ 5.32 (s, H-30 aldehyde proton) .

  • ¹³C NMR (125 MHz, CD₃OD): Signals at δ 171.0 (C-30 aldehyde), δ 105.9 (C-glc-1), and δ 88.3 (C-3 aglycone) .

  • IR (KBr): Peaks at 3415 cm⁻¹ (OH), 1710 cm⁻¹ (C=O aldehyde), and 1075 cm⁻¹ (C-O glycosidic bond) .

  • HR-FAB/MS: m/z 1059.5375 [M−H]⁻ (calc. for C₅₂H₈₃O₂₂: 1059.5376), confirming the molecular formula .

Table 2: Key Spectroscopic Data for this compound

TechniqueCritical SignalsStructural Assignment
¹H NMRδ 4.96 (d, J = 7.2 Hz)Xylose anomeric proton
¹³C NMRδ 171.0C-30 aldehyde
IR1710 cm⁻¹Aldehyde carbonyl stretch
HR-FAB/MSm/z 1059.5375Molecular ion confirmation

Yield Optimization and Purity Assessment

The overall yield of this compound from L. pumila leaves is approximately 0.12% (w/w). Purity (>95%) is validated via high-performance liquid chromatography (HPLC) using a C18 column (4.6 × 250 mm, 5 μm) with isocratic elution (MeOH:H₂O = 75:25 v/v, 1.0 mL/min). The compound exhibits a retention time of 16.2 minutes, with UV detection at 210 nm .

Comparative Efficacy of Isolation Techniques

A comparative analysis of solvent systems reveals that acetone:H₂O gradients outperform methanol-based systems in resolving polar saponins. The use of ODS stationary phases enhances selectivity for this compound, reducing co-elution of structurally similar compounds. Ultrasonic-assisted extraction, while effective for other triterpenoids, is less efficient here due to the compound’s sensitivity to cavitation-induced degradation .

Challenges and Methodological Limitations

Current protocols face limitations in scaling due to the low natural abundance of this compound (<0.2% in dried leaves). Additionally, the compound’s instability in acidic conditions necessitates strict pH control (pH 6–8) during extraction. Future work should explore enzymatic pretreatment or synthetic biology approaches to enhance yields .

化学反応の分析

Chemical Reactions of Ardisiacrispin A

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which are essential for modifying its structure to enhance its biological activities.

Types of Reactions:

  • Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities.

Isolation and Structural Characterization

This compound is typically isolated from natural sources rather than synthesized chemically. The isolation process involves activity-guided fractionation using sequential column chromatography. Labisia pumila is one species from which this compound can be extracted . Spectroscopic methods, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are used for structural characterization .

This compound (1) can be isolated from LPD-13-3 (40.0 mg) using TLC (SiO2) with elution in CHCl3: MeOH: H2O (5:3:1) within the range of 0.160–0.220 and TLC (ODS) with acetone:H2O (1:1) within the range of 0.270–0.360 .

Metabolism

Metabolite analysis reveals that ardisiacrispin B (a related compound) metabolism in rats mainly involves oxidation, dehydration, and glucuronide conjugation . A total of 26 metabolites were analyzed .

Cytotoxic Effects and Biochemical Analysis

This compound plays a crucial role in various biochemical reactions, interacting with several enzymes, proteins, and other biomolecules. It has shown cytotoxic effects on tumor cells by inducing apoptosis and decreases the expression of oncogenes. The molecular mechanism of this compound involves key interactions at the molecular level, binding to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of enzymes involved in the PI3K-AKT pathway, resulting in decreased cell proliferation and increased apoptosis.

This compound induced a 50% cell death response in A549 cells at a concentration of 11.94 ± 1.14 µg/mL .

This compound and B Data Table

NameFormulaMolecular Weight (g/mol)
This compoundC52H84O221,061.2
Ardisiacrispin BC53H86O22N/A

科学的研究の応用

Anticancer Properties

Cytotoxic Activity:
Ardisiacrispin A has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it induced a 50% cell death response in A549 lung cancer cells at a concentration of 11.94 ± 1.14 µg/mL, showcasing its potential as an anti-cancer agent . In another study, extracts containing this compound were tested on human melanoma (WM793) and colon cancer (Caco2) cell lines, revealing high potency against these malignancies .

Mechanisms of Action:
The mechanisms underlying the cytotoxic effects of this compound include the induction of apoptosis and the downregulation of oncogenes. The compound was found to activate caspases in leukemia cells, indicating its role in promoting programmed cell death .

Summary Table of Cytotoxic Effects

Cell LineIC50 (µg/mL)Reference
A549 (Lung)11.94 ± 1.14
WM793 (Melanoma)>100
Caco2 (Colon)>100

Anti-Inflammatory Effects

Recent studies have also highlighted the anti-inflammatory properties of this compound. In vitro experiments showed that it significantly inhibited the secretion of pro-inflammatory cytokines such as NO, TNF-α, and IL-1β in cells stimulated with lipopolysaccharides (LPS) . This suggests that this compound could be beneficial in treating inflammatory diseases.

Quantitative Analysis and Quality Control

To ensure the efficacy and consistency of this compound in medicinal applications, various analytical methods have been developed for its quantification. A TLC-densitometric method was validated to estimate saponin levels in different parts of Ardisia crenata, revealing concentrations ranging from 22.17 ± 4.75 mg/g d.w. in roots to 3.43 ± 0.70 mg/g d.w. in fruits . This method serves as a quality control measure for herbal preparations containing this bioactive compound.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

  • Study on Labisia pumila : This research isolated this compound using activity-guided fractionation and confirmed its cytotoxic effects on lung cancer cells .
  • Comparative Study on Ardisia crenata : The cytotoxicity of extracts from both red-berried and white-berried varieties was assessed, providing insights into alternative sources for obtaining this saponin .

類似化合物との比較

Structural and Functional Analogues

Table 1: Structural and Bioactive Comparison of Ardisiacrispin A with Analogues

Compound Source Core Structure Glycosylation Pattern Key Bioactivities IC50 Values
This compound Labisia pumila, Ardisia crispa Cyclamiretin A with 13β,28-epoxy bridge 3-O-[β-D-xylopyranosyl-(1→2)-β-D-glucopyranosyl-(1→4)-[β-D-glucopyranosyl-(1→2)]-α-L-arabinopyranosyl] Cytotoxic (A549, HL-60), ERK inhibition, S-phase arrest 11.94 µg/mL (A549)
Ardisiacrispin B Ardisia crispa Cyclamiretin A with 13β,28-epoxy bridge Additional glucose moiety compared to A Anti-inflammatory via metabolite modulation, weaker cytotoxicity than A Not quantified
Tubeimoside I Bolbostemma paniculatum Oleanane-type triterpene 3-O-β-D-glucuronopyranosyl-(1→3)-α-L-rhamnopyranosyl Antiviral, anti-inflammatory; structurally similar ionization properties to A 0.7 ng/mL (LLOD in plasma)
Arglabin Artemisia glabella Guaiane-type sesquiterpene No glycosylation; lactone ring NLRP3 inflammasome inhibition, anti-cancer 10 µM (NLRP3 inhibition)

Key Structural Determinants of Bioactivity

  • 13β,28-Epoxy Bridge : Critical for cytotoxicity in this compound/B and related triterpenes .
  • 3-O-Glycan Chain : Enhances solubility and target interaction; variations in sugar units (e.g., xylose vs. glucose) modulate potency .
  • Oxidized C-30 Methyl Group : Present in this compound/B, linked to uterotonic and cAMP phosphodiesterase inhibitory effects .

Pharmacokinetic and Mechanistic Differences

  • This compound vs. Tubeimoside I : While both are saponins, this compound’s epoxy bridge confers distinct ERK pathway modulation, whereas Tubeimoside I targets viral replication .
  • This compound vs. Synthetic Agents : Lower cytotoxicity (e.g., IC50 = 11.94 µg/mL vs. vincristine’s sub-µM range) but favorable safety profile .
  • Metabolic Stability : Ardisiacrispin B undergoes extensive phase I/II metabolism (26 metabolites), while this compound’s pharmacokinetics in rats show linear plasma concentration profiles .

Clinical and Preclinical Relevance

  • Synergistic Effects : this compound+B mixtures (2:1 ratio) enhance apoptosis in Bel-7402 hepatoma cells .
  • Therapeutic Potential: Compared to Calendula saponins (antimutagenic) and Hedera helix saponins (antifungal), this compound offers broader anticancer applications .

生物活性

Ardisiacrispin A, a triterpene saponin isolated from various species of the Ardisia genus, has garnered attention for its significant biological activities, particularly in cancer treatment and anti-inflammatory responses. This article explores the biological activity of this compound, summarizing research findings, case studies, and cytotoxic effects.

Chemical Structure and Isolation

This compound is characterized by its complex molecular structure, which contributes to its biological activity. The compound can be isolated from several plant sources, notably Ardisia crenata and Labisia pumila. Various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for structural characterization.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. Below is a summary of key findings regarding its cytotoxicity:

Source Cell Line IC50 Value (µg/mL) Mechanism of Action
Labisia pumilaA549 (lung cancer)11.94 ± 1.14Induces apoptosis and decreases oncogene expression
Ardisia crenataWM793 (melanoma)Not specifiedSimilar potency to extracts from both red and white varieties
Ardisia crenataCaco2 (colon cancer)Not specifiedEffective against colon cancer cells

The studies indicate that this compound exhibits potent cytotoxicity, particularly against lung and melanoma cancer cells. The mechanism involves apoptosis induction and modulation of oncogene expression, highlighting its potential as an anti-cancer agent.

Anti-Inflammatory Effects

Research has also focused on the anti-inflammatory properties of this compound. In vitro studies have shown that it can modulate inflammatory pathways effectively:

  • Mechanism Analysis : this compound was found to inhibit the activation of the PI3K/AKT signaling pathway, which plays a crucial role in inflammatory responses. This inhibition leads to reduced expression of pro-inflammatory cytokines .
  • Cell Viability Assays : In experiments assessing cell viability under inflammatory conditions induced by lipopolysaccharides (LPS), cells treated with this compound showed significant protection against cytotoxic effects compared to untreated controls .

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Uterine Smooth Muscle Contraction : One study examined the effects of Ardisiacrispin B (a related compound) on uterine smooth muscle contraction in female rats. The results indicated a dose-dependent contraction similar to that induced by prostaglandin E2, suggesting potential applications in reproductive health .
  • Comparative Studies on Extracts : Another study compared the cytotoxic activities of extracts from red-berried and white-berried varieties of Ardisia crenata, confirming that both varieties contain significant levels of saponins including this compound, with comparable cytotoxic effects on cancer cell lines .

Q & A

Basic Research Questions

Q. What methodologies are employed to isolate and structurally characterize Ardisiacrispin A from plant sources?

this compound is isolated via activity-guided fractionation using solvents like ethanol or methanol, followed by chromatographic techniques (e.g., column chromatography, HPLC). Structural elucidation relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to identify functional groups and confirm the triterpenoid saponin backbone . Researchers must cross-validate spectral data with existing databases and report purity levels (e.g., ≥95%) to ensure reproducibility .

Q. How are in vitro cytotoxicity assays designed to evaluate this compound’s anticancer activity?

Standard protocols involve treating cancer cell lines (e.g., A549 lung cancer, SWO-38, MCF-7) with serial dilutions of this compound. Cell viability is assessed via MTT or WST-1 assays, with IC50 values calculated using nonlinear regression models. Controls (untreated cells, solvent-only groups) and triplicate replicates are essential to minimize variability . Dose-response curves must be statistically validated (e.g., p < 0.05) to confirm potency .

Q. What criteria determine the selection of cancer cell lines for studying this compound’s bioactivity?

Cell lines are chosen based on their relevance to the study’s hypothesis (e.g., lung cancer models for A549) and availability of prior mechanistic data. Researchers should justify selections by referencing established literature on this compound’s known targets (e.g., oncogene downregulation, apoptosis induction) . Cross-validation with non-cancerous cell lines is recommended to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values of this compound across studies?

Variations in IC50 (e.g., 1.98–3.96 µM for MCF-7 cells) may arise from differences in assay conditions (e.g., incubation time, cell passage number). To address this, standardize protocols using guidelines like the Minimum Information About a Cellular Assay (MIACA). Meta-analyses of published data and sensitivity analyses (e.g., varying serum concentrations) can identify confounding factors .

Q. What experimental strategies are recommended to elucidate this compound’s mechanism of action at the molecular level?

Advanced approaches include:

  • Transcriptomics/Proteomics : RNA sequencing or SILAC-based proteomics to identify differentially expressed genes/proteins.
  • Pathway Enrichment Analysis : Tools like DAVID or KEGG to map affected pathways (e.g., apoptosis, PI3K/AKT).
  • Functional Validation : siRNA knockdown or CRISPR-Cas9 gene editing to confirm target involvement . Results must be contextualized with dose-dependent effects and compared to positive controls (e.g., cisplatin) .

Q. How should researchers design in vivo studies to bridge the gap between this compound’s in vitro efficacy and preclinical potential?

Prioritize pharmacokinetic studies to assess bioavailability and half-life. Use orthotopic or patient-derived xenograft (PDX) models for translational relevance. Monitor toxicity via histopathology and serum biomarkers (e.g., ALT/AST). Statistical power calculations should determine cohort sizes to ensure reproducibility .

Q. Methodological Considerations

Q. What steps ensure reproducibility in this compound’s bioactivity studies?

  • Detailed Protocols : Document solvent preparation, cell culture conditions (e.g., CO2 levels), and instrument calibration.
  • Data Transparency : Share raw datasets (e.g., flow cytometry plots, NMR spectra) as supplementary material.
  • Blinded Analysis : Use independent researchers for data collection and interpretation to reduce bias .

Q. How can structural modifications of this compound enhance its therapeutic index?

Employ medicinal chemistry techniques such as:

  • SAR Studies : Modify functional groups (e.g., hydroxyl, glycosidic chains) to improve solubility or target binding.
  • Prodrug Design : Enhance bioavailability via esterification or PEGylation. Validate modifications using in silico docking (e.g., AutoDock Vina) and confirm bioactivity in resistance models (e.g., cisplatin-resistant A549) .

Q. Data Interpretation and Reporting

Q. What frameworks are used to contextualize this compound’s anticancer activity within broader research trends?

Compare its potency to clinically approved drugs (e.g., IC50 ratios relative to paclitaxel) and highlight novelty through patent searches. Use systematic reviews to identify gaps (e.g., lack of in vivo data) and propose future directions .

Q. How should contradictory findings about this compound’s selectivity be addressed in publications?

Acknowledge limitations (e.g., narrow cell line panels) and propose follow-up experiments (e.g., 3D spheroid models, primary cell assays). Use funnel plots or sensitivity analyses to assess publication bias in existing literature .

特性

IUPAC Name

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTOWLUQSHIIDP-VKKSEJOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H84O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1061.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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